molecular formula C87H132N18O15 B12380517 The K4 peptide

The K4 peptide

Cat. No.: B12380517
M. Wt: 1670.1 g/mol
InChI Key: VAJSRLFANUUQQI-NOAXZGPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The K4 peptide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

For large-scale production, this compound can be synthesized using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

The K4 peptide primarily undergoes interactions with bacterial membranes, leading to membrane disruption and bacterial cell death. It does not typically undergo traditional chemical reactions like oxidation, reduction, or substitution .

Common Reagents and Conditions

The synthesis of this compound involves standard reagents used in SPPS, such as:

    N,N-Diisopropylcarbodiimide (DIC): Used for coupling reactions.

    N-Hydroxybenzotriazole (HOBt): Enhances coupling efficiency.

    Trifluoroacetic acid (TFA): Used for deprotection and cleavage.

Major Products

The primary product of the synthesis is this compound itself, which can be further modified or conjugated with other molecules for specific applications .

Mechanism of Action

The K4 peptide exerts its effects primarily through interactions with bacterial cell membranes. Its cationic N-terminal moiety allows it to bind to negatively charged components of the bacterial membrane, leading to membrane disruption and cell death. The amphipathic alpha-helix structure facilitates its insertion into the membrane, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The K4 peptide is unique due to its de novo design, which allows for specific tailoring of its properties for various applications. Its short sequence and amphipathic structure make it highly effective in disrupting bacterial membranes while being non-toxic to eukaryotic cells .

Properties

Molecular Formula

C87H132N18O15

Molecular Weight

1670.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C87H132N18O15/c1-55(2)46-66(81(113)102-71(51-60-32-15-9-16-33-60)84(116)101-70(50-59-30-13-8-14-31-59)78(110)94-54-75(107)96-67(47-56(3)4)82(114)104-72(87(119)120)52-61-34-17-10-18-35-61)95-74(106)53-93-77(109)69(49-58-28-11-7-12-29-58)100-83(115)68(48-57(5)6)103-85(117)73-40-27-45-105(73)86(118)65(39-22-26-44-91)99-80(112)64(38-21-25-43-90)98-79(111)63(37-20-24-42-89)97-76(108)62(92)36-19-23-41-88/h7-18,28-35,55-57,62-73H,19-27,36-54,88-92H2,1-6H3,(H,93,109)(H,94,110)(H,95,106)(H,96,107)(H,97,108)(H,98,111)(H,99,112)(H,100,115)(H,101,116)(H,102,113)(H,103,117)(H,104,114)(H,119,120)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1

InChI Key

VAJSRLFANUUQQI-NOAXZGPNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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